Hexadecyl octadec-2-enoate
Description
Hexadecyl octadec-2-enoate is a monoester compound formed by the esterification of hexadecanol (C₁₆H₃₃OH) and octadec-2-enoic acid (C₁₈H₃₃O₂). Its molecular formula is C₃₄H₆₆O₂, with a molecular weight of 506.9 g/mol. The structure features a 16-carbon alkyl chain (hexadecyl) and an 18-carbon unsaturated acyl group with a double bond at the Δ² position. This compound is notable for its amphiphilic nature, combining hydrophobic alkyl chains with a polar ester group, making it suitable for applications in emollients, surfactants, and lipid-based formulations .
Properties
CAS No. |
63566-34-7 |
|---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
hexadecyl octadec-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h30,32H,3-29,31,33H2,1-2H3 |
InChI Key |
MFAMXPFSPHCWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl octadec-2-enoate can be synthesized through the esterification of hexadecanol (cetyl alcohol) with octadec-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Hexadecyl octadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadecyl octadec-2-enoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Double Bond Position: The Δ² unsaturation in this compound enhances oxidative stability compared to Δ⁹ isomers, as seen in hexadec-9-enoic acid derivatives .
- Industrial Relevance: Branched or unsaturated esters are prioritized in nanotechnology for stabilizing lipid-based nanoparticles, as demonstrated in hollow Cu₂O-Au electrocatalysts .
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